molecular formula C21H15FN4O3 B3984613 N-(4-fluorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide

N-(4-fluorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3984613
M. Wt: 390.4 g/mol
InChI Key: IQKNLQSONSYHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which play a crucial role in the inflammatory process. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of reactive oxygen species (ROS) and to possess antioxidant properties. In addition, it has been found to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-fluorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide is its potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to exhibit neuroprotective effects and to improve cognitive function. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For the research on N-(4-fluorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide include the development of more potent and selective COX-2 inhibitors based on this compound. In addition, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential use in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Furthermore, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is also an area of future research.

Scientific Research Applications

N-(4-fluorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-5-(furan-2-carbonylamino)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKNLQSONSYHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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